L-Leucyl-L-phenylalanine methylamide
Overview
Description
Scientific Research Applications
Protein Conformation Studies
One significant application of L-Leucyl-L-phenylalanine methylamide is in the study of protein conformations. Koyama et al. (1971) investigated N‐Acetyl‐amino acid methylamides, including derivatives from L‐leucine and DL‐phenylalanine, to analyze protein conformations using infrared spectroscopy. This research provides insights into protein structure, crucial for understanding biological functions and interactions (Koyama, Shimanouchi, Sato, & Tatsuno, 1971).
Electrochromic Materials
In the field of electrochromic materials, Hu et al. (2014) synthesized amino acid-functionalized poly(3,4-ethylenedioxythiophene) derivatives by grafting L-leucine. These derivatives displayed excellent reversible redox activities and potential for use in electrochromic devices and optical displays (Hu, Lu, Duan, Xu, Zhang, Zhang, Zhang, & Zhen, 2014).
Molecular Conformation Analysis
Lipkind et al. (1970) conducted a theoretical investigation into the conformations of N-acetyl-L-phenylalanine methylamide, exploring the interrelationship between conformational states. This research aids in understanding how molecular conformations influence biological processes and drug design (Lipkind, Arkhipova, & Popov, 1970).
Enzyme Inhibition Studies
Kim et al. (2003) explored the stereospecificity in the binding of hydroxamates of α- and β-phenylalanine methylamide to thermolysin, an enzyme, through X-ray crystallography. Understanding enzyme inhibition is crucial for drug discovery and understanding metabolic pathways (Kim, Kim, Park, Woo, Jin, & Ryu, 2003).
Amino Acid Production Enhancement
Ding et al. (2016) researched the production of L-Phenylalanine, focusing on identifying key enzymes to improve its production, which is essential in both food and medicinal applications. Their findings provide methods for increasing the efficiency of amino acid production in industrial processes (Ding, Liu, Xu, Zheng, Li, Zhang, & Sun, 2016).
Circular Dichroism Studies
Matsuura, Hasegawa, and Miyazawa (1982) used N-acetyl-L-phenylalanine methylamide to study circular dichroism, a technique important in understanding the chiral properties of molecules, which has applications in drug design and protein structure analysis (Matsuura, Hasegawa, & Miyazawa, 1982).
Properties
IUPAC Name |
(2S)-2-amino-4-methyl-N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-11(2)9-13(17)15(20)19-14(16(21)18-3)10-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,21)(H,19,20)/t13-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTAFXBNPKBRNX-KBPBESRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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